2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate
Overview
Description
2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate is a complex organic compound that features both indole and piperidine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 2,3-dimethylaniline, the indole ring can be constructed through a Fischer indole synthesis.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Carbodithioate Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be explored for their interactions with various biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate would depend on its specific biological target. Generally, compounds with indole and piperidine structures can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The carbodithioate group might confer additional reactivity, allowing the compound to form covalent bonds with its target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate: Similar structure but with a different substitution pattern on the indole ring.
2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-ethylpiperidine-1-carbodithioate: Similar structure but with an ethyl group on the piperidine ring.
Uniqueness
The unique combination of the indole, piperidine, and carbodithioate groups in 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate might confer distinct biological activities and reactivity profiles compared to similar compounds.
Properties
IUPAC Name |
[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] 4-methylpiperidine-1-carbodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS2/c1-13-8-10-20(11-9-13)19(23)24-12-18(22)21-15(3)14(2)16-6-4-5-7-17(16)21/h4-7,13H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBETWAIUHJXSPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCC(=O)N2C(=C(C3=CC=CC=C32)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.